

3-Hydrazinylquinoline: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: 3-Hydrazinylquinoline

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Introduction

3-Hydrazinylquinoline is a heterocyclic organic compound featuring a quinoline ring substituted with a hydrazinyl group at the third position. This structural motif makes it a versatile building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This technical guide provides a detailed overview of the known chemical properties and reactivity of **3-hydrazinylquinoline**, offering valuable insights for researchers in drug discovery and materials science.

Chemical Properties

While extensive experimental data for **3-hydrazinylquinoline** is not readily available in the public domain, we can infer some of its key physicochemical properties based on its structure and data from its isomers.

Structure and Nomenclature:

- IUPAC Name: **3-hydrazinylquinoline**

- CAS Number: Information not readily available
- Molecular Formula: $C_9H_9N_3$
- Molecular Weight: 159.19 g/mol

Physicochemical Properties (Estimated):

Quantitative experimental data for **3-hydrazinylquinoline** is scarce. The following table summarizes computed properties for its isomers (2-, 4-, 6-, 7-, and 8-hydrazinylquinoline) obtained from publicly available databases, which can serve as a reasonable estimation for the 3-isomer.

Property	2-Hydrazinylquinoline (Computed) [1]	4-Hydrazinylquinoline (Computed) [2]	6-Hydrazinylquinoline hydrochloride (Computed) [3]	7-Chloro-4-hydrazinylquinoline (Computed) [4]	8-Hydrazinylquinoline Dihydrochloride (Computed) [5]
Molecular Weight	159.19 g/mol	159.19 g/mol	195.65 g/mol	193.63 g/mol	232.11 g/mol
XLogP3	1.3	1.4	-	2.2	-
Hydrogen Bond Donor Count	2	2	2	2	3
Hydrogen Bond Acceptor Count	3	3	3	3	3
Rotatable Bond Count	1	1	1	1	1
pKa (most basic)	Not available	Not available	Not available	Not available	Not available
Solubility	Not available	Not available	Not available	Not available	Not available

Reactivity

The reactivity of **3-hydrazinylquinoline** is primarily dictated by the nucleophilic nature of the hydrazinyl group and the electrophilic character of the quinoline ring. The hydrazine moiety can readily react with electrophiles, while the quinoline ring can undergo substitution reactions.

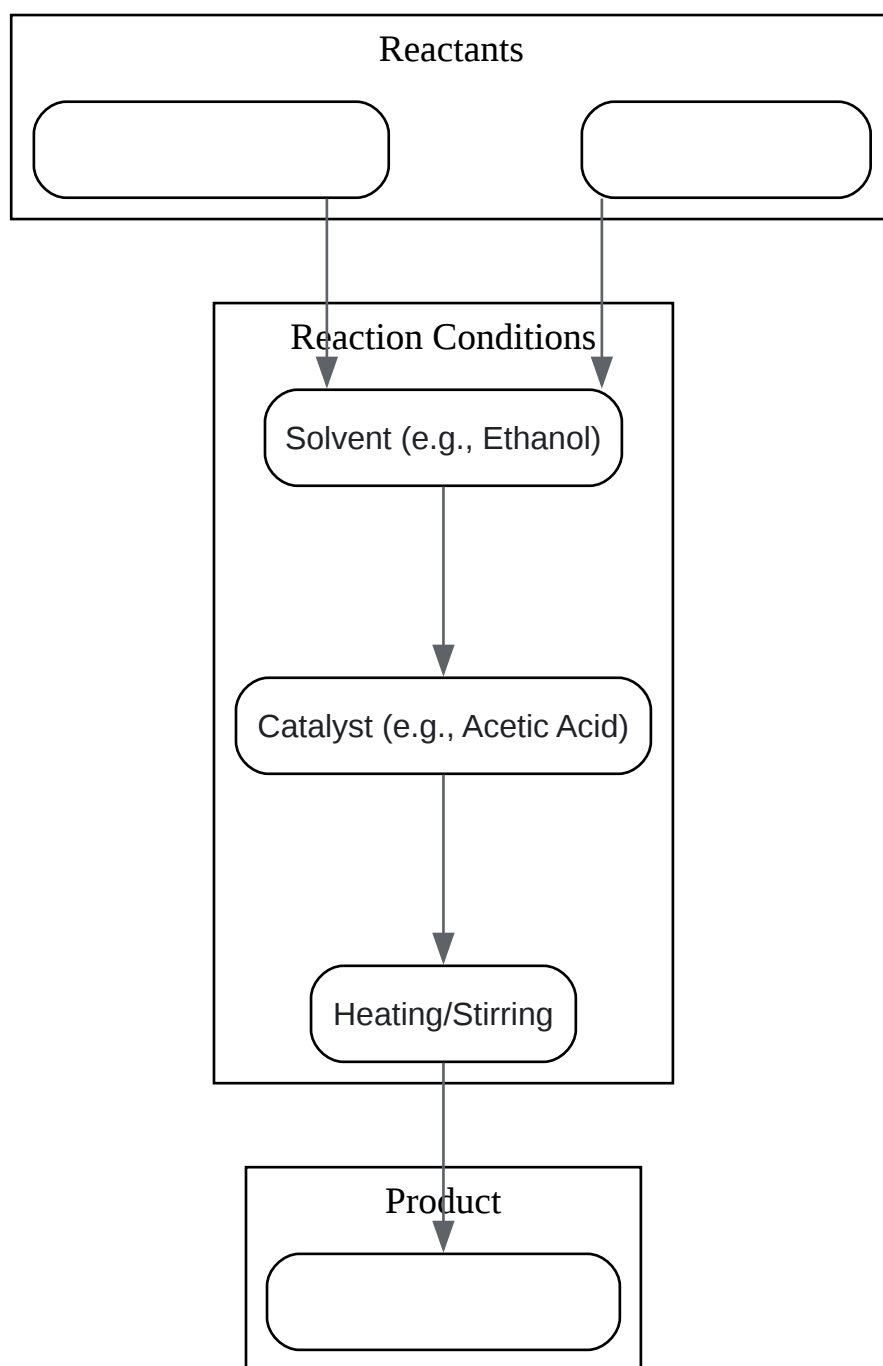
Reactions of the Hydrazinyl Group

The lone pair of electrons on the terminal nitrogen of the hydrazinyl group makes it a potent nucleophile. This reactivity is central to many of its synthetic applications.

1. Condensation with Carbonyl Compounds to Form Hydrazones:

3-Hydrazinylquinoline reacts with aldehydes and ketones to form the corresponding hydrazones.^[6] This is a fundamental reaction of hydrazines and is often the first step in the synthesis of more complex heterocyclic systems. The resulting 3-quinolyl hydrazones are valuable intermediates.^[7]

Experimental Workflow: General Synthesis of 3-Quinolyl Hydrazones



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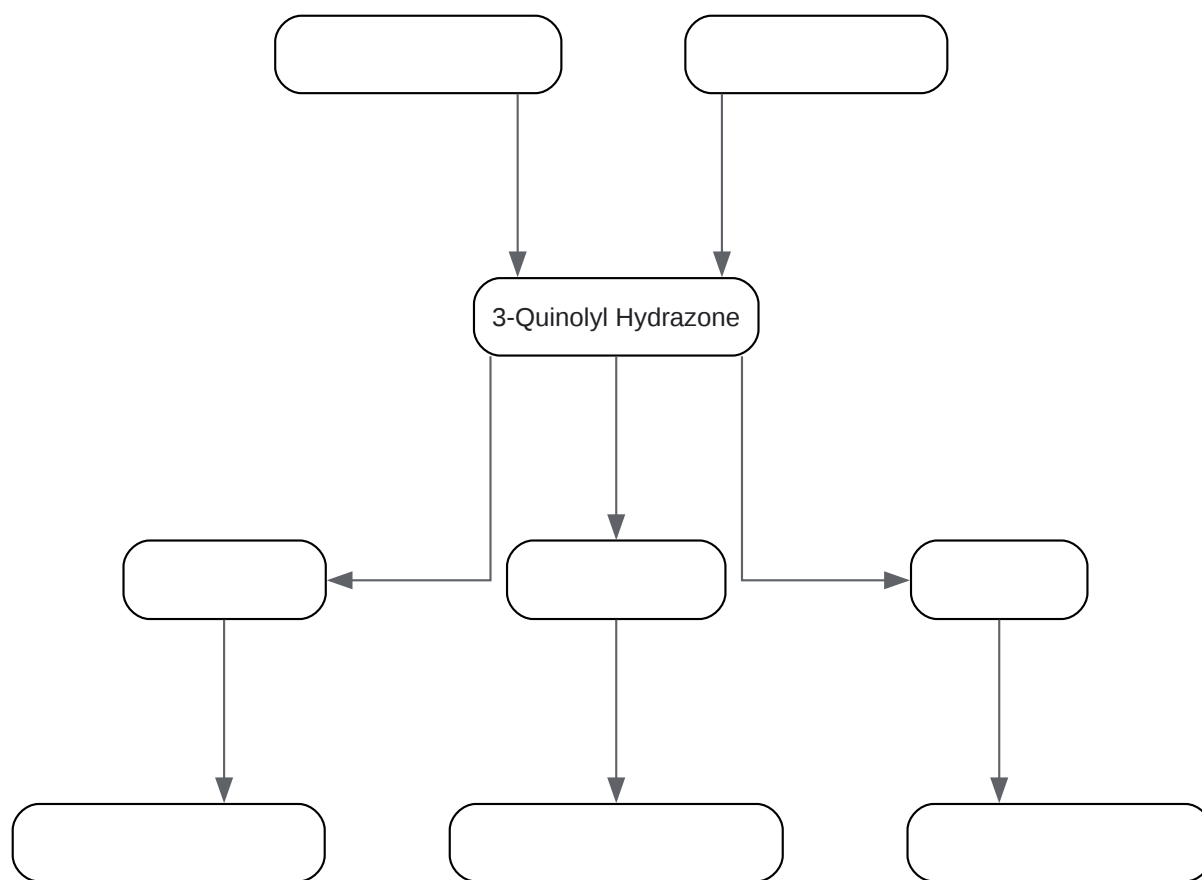
Figure 1. General workflow for the synthesis of 3-quinolyl hydrazones.

2. Cyclization Reactions:

The hydrazone derivatives of **3-hydrazinylquinoline** are excellent precursors for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of great importance in the synthesis of novel compounds with potential biological activities.

- Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or α,β -unsaturated carbonyl compounds can lead to the formation of pyrazole or pyrazoline rings fused to the quinoline core.[\[8\]](#)[\[9\]](#)
- Synthesis of Triazines: Cyclization of arylazo derivatives of quinolines can yield triazino[5,6-b]quinoline systems.[\[10\]](#)
- Synthesis of Pyrrolo[2,3-c]quinolines: Cyclization of 3-quinolyl hydrazones has been utilized in the synthesis of 3H-pyrrolo[2,3-c]quinoline systems, which are related to marinoquinoline natural products.[\[7\]](#)

Logical Relationship: Cyclization Pathways of 3-Quinolyl Hydrazones



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Figure 2. Common cyclization pathways starting from 3-quinolyl hydrazones.

Reactions of the Quinoline Ring

The quinoline ring in **3-hydrazinylquinoline** is generally electron-deficient, particularly at the positions ortho and para to the nitrogen atom. However, the hydrazinyl group is an activating group, which can influence the regioselectivity of electrophilic substitution reactions. Detailed studies on the electrophilic substitution of **3-hydrazinylquinoline** itself are not widely reported, but it is expected to undergo reactions such as nitration, halogenation, and sulfonation, with the position of substitution being directed by the combined electronic effects of the heterocyclic nitrogen and the hydrazinyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-hydrazinylquinoline** are not explicitly detailed in the readily available literature. However, a common method for the synthesis of hydrazinyl-heterocycles involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) by hydrazine hydrate.

General Synthetic Protocol for **3-Hydrazinylquinoline** (Hypothetical):

A plausible synthetic route would involve the reaction of 3-chloroquinoline or 3-bromoquinoline with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or n-butanol, at elevated temperatures.

- **Reaction Setup:** A mixture of 3-haloquinoline and an excess of hydrazine hydrate in a high-boiling point solvent is prepared in a round-bottom flask equipped with a reflux condenser.
- **Reaction:** The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure **3-hydrazinylquinoline**.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized.

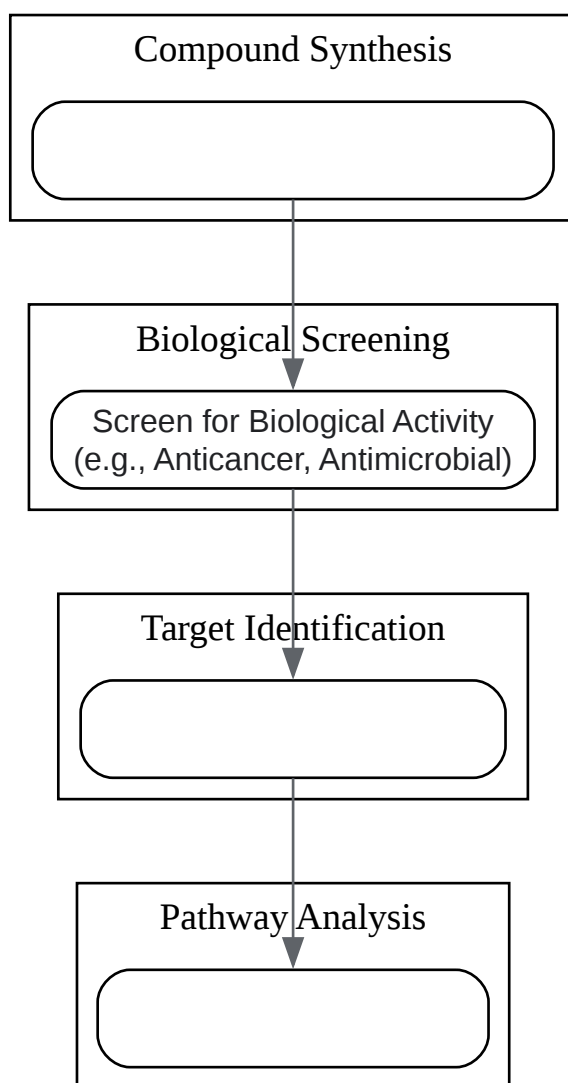
Role in Drug Discovery and Signaling Pathways

While **3-hydrazinylquinoline** itself is not a known drug, its derivatives, particularly hydrazones, have been investigated for a range of biological activities. The hydrazone moiety is a common pharmacophore found in compounds with antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.^[11]

Derivatives of quinoline-3-carboxylic acid hydrazide have shown antibacterial activity.[12] Furthermore, various quinoline-based compounds have been explored as anticancer agents. [13]

The specific signaling pathways modulated by **3-hydrazinylquinoline** or its direct derivatives have not been elucidated in the reviewed literature. However, given the broad range of biological activities exhibited by quinoline and hydrazone derivatives, it is plausible that they could interact with various cellular targets and signaling cascades. For instance, quinoline derivatives have been reported to target pathways involved in cancer progression.[14] Further research is required to identify the specific molecular targets and signaling pathways affected by **3-hydrazinylquinoline** derivatives.

Signaling Pathway Investigation Workflow



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